molecular formula C3HCl4F3 B13421481 1,1,3,3-Tetrachloro-1,2,2-trifluoropropane CAS No. 422-52-6

1,1,3,3-Tetrachloro-1,2,2-trifluoropropane

Cat. No.: B13421481
CAS No.: 422-52-6
M. Wt: 235.8 g/mol
InChI Key: VSPRXIMPHWEJMN-UHFFFAOYSA-N
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Description

1,1,3,3-Tetrachloro-1,2,2-trifluoropropane is an organohalogen compound with the molecular formula C₃HCl₄F₃. It is known for its unique combination of chlorine and fluorine atoms attached to a propane backbone. This compound is of interest due to its various applications in industrial and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetrachloro-1,2,2-trifluoropropane can be synthesized through the halogenation of propane derivatives. The process typically involves the reaction of propane with chlorine and fluorine under controlled conditions. The reaction is carried out in the presence of catalysts such as copper-substituted α-chromium oxide treated with hydrogen fluoride at elevated temperatures and pressures .

Industrial Production Methods: Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: 1,1,3,3-Tetrachloro-1,2,2-trifluoropropane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, although this is less common.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can reduce the compound.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, though this is less typical.

Major Products:

    Substitution: Products include various halogenated propanes.

    Reduction: Products include partially dehalogenated propanes.

    Oxidation: Products include oxidized derivatives, though these are less common.

Scientific Research Applications

1,1,3,3-Tetrachloro-1,2,2-trifluoropropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,3,3-tetrachloro-1,2,2-trifluoropropane involves its interaction with cellular components. The compound can disrupt cellular membranes and proteins due to its lipophilic nature. It may also interfere with enzymatic activities by binding to active sites or altering protein structures. The exact molecular targets and pathways are still under investigation, but its effects are primarily attributed to its halogenated structure .

Comparison with Similar Compounds

  • 1,1,1,3,3-Pentachloro-2,2,3-trifluoropropane
  • 1,1,3,3-Tetrafluoro-1,2,2,3-tetrachloropropane
  • 1,1,2-Trichloro-1,3,3,3-tetrafluoropropane

Comparison: 1,1,3,3-Tetrachloro-1,2,2-trifluoropropane is unique due to its specific arrangement of chlorine and fluorine atoms. Compared to similar compounds, it has distinct physical and chemical properties, such as boiling point, reactivity, and solubility. These differences make it suitable for specific applications where other compounds may not be as effective .

Properties

CAS No.

422-52-6

Molecular Formula

C3HCl4F3

Molecular Weight

235.8 g/mol

IUPAC Name

1,1,3,3-tetrachloro-1,2,2-trifluoropropane

InChI

InChI=1S/C3HCl4F3/c4-1(5)2(8,9)3(6,7)10/h1H

InChI Key

VSPRXIMPHWEJMN-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)(Cl)Cl)(F)F)(Cl)Cl

Origin of Product

United States

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